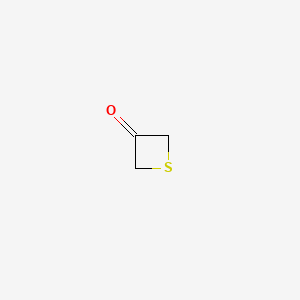

Thietan-3-one

Description

Properties

IUPAC Name |

thietan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOHDRDDPZNSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486280 | |

| Record name | thietan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22131-92-6 | |

| Record name | thietan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Thietan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietan-3-one, a sulfur-containing heterocyclic ketone, is a versatile building block in organic synthesis and medicinal chemistry. Its strained four-membered ring and reactive carbonyl group offer unique opportunities for the construction of complex molecular architectures and novel pharmacophores. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including key experimental protocols and data presented for easy reference.

Chemical Structure and Identification

This compound is a saturated four-membered heterocyclic compound containing a sulfur atom at position 1 and a ketone group at position 3.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 22131-92-6[2] |

| Molecular Formula | C₃H₄OS[1][2] |

| Molecular Weight | 88.13 g/mol [1][2] |

| SMILES | C1C(=O)CS1[1] |

| InChI | InChI=1S/C3H4OS/c4-3-1-5-2-3/h1-2H2[1] |

| InChIKey | DQOHDRDDPZNSQI-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 210-221 °C (decomposed)[3] |

| Boiling Point | 417.5 ± 38.0 °C (Predicted)[3] |

| Density | 1.622 ± 0.06 g/cm³ (Predicted)[3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the reviewed sources. For illustrative purposes, the data for the analogous oxygen-containing heterocycle, 3-Oxetanone , is provided below, as similar spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃) of 3-Oxetanone: A singlet is observed at δ 4.73 ppm, corresponding to the four equivalent methylene (B1212753) protons.[4]

-

¹³C NMR (126 MHz, CDCl₃) of 3-Oxetanone: Two signals are present: δ 214.2 ppm (C=O) and δ 78.5 ppm (CH₂).[4]

Infrared (IR) Spectroscopy

The IR spectrum of a ketone typically shows a strong absorption band for the C=O stretch between 1680 and 1750 cm⁻¹. For cyclic ketones, the frequency is influenced by ring strain.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 88. Fragmentation patterns would likely involve the loss of CO, ethylene, and sulfur-containing fragments.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the sulfur atom.

Nucleophilic Addition to the Carbonyl Group

This compound readily undergoes nucleophilic addition reactions at the carbonyl carbon. A common example is the Grignard reaction, which is used to synthesize a variety of 3-substituted thietan-3-ols.

Caption: Grignard reaction of this compound to yield 3-substituted thietan-3-ols.

Oxidation of the Sulfur Atom

The sulfur atom in the thietane (B1214591) ring can be oxidized to form the corresponding sulfoxide (B87167) (this compound 1-oxide) and sulfone (this compound 1,1-dioxide). Oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.

Experimental Protocols

Synthesis of this compound (Proposed Method)

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and widely used method for the synthesis of thietanes is the reaction of a 1,3-dihalide with a sulfide (B99878) source.[5] The following is a proposed adaptation for the synthesis of this compound from 1,3-dibromo-2-propanone.

Caption: Proposed workflow for the synthesis of this compound.

Procedure Outline:

-

Dissolve sodium sulfide in a suitable solvent (e.g., a mixture of ethanol and water).

-

Add a solution of 1,3-dibromo-2-propanone dropwise to the sulfide solution, maintaining the temperature.

-

Heat the reaction mixture to facilitate the intramolecular cyclization.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis of 3-Aryl-thietan-3-ols via Grignard Reaction

The following protocol is adapted from a literature procedure for the synthesis of 3-(3-methoxyphenyl)thietan-3-ol.[3]

Materials:

-

This compound

-

3-Methoxyphenyl (B12655295) magnesium bromide (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the 3-methoxyphenyl magnesium bromide solution (1.1 equivalents) dropwise to the cooled solution of this compound.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with a rich and diverse reactivity profile. Its utility in the synthesis of more complex molecules, particularly 3-substituted thietanes, makes it an important tool for medicinal chemists and researchers in drug discovery. This guide provides a foundational understanding of its properties and handling, serving as a valuable resource for its application in the laboratory.

References

- 1. This compound | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 22131-92-6 [sigmaaldrich.com]

- 3. This compound 1,1-dioxide|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound;3-Thietanone, CasNo.22131-92-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

An In-depth Technical Guide to Thietan-3-one (CAS Number: 22131-92-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietan-3-one, with CAS number 22131-92-6, is a sulfur-containing heterocyclic ketone. This four-membered ring structure is a versatile building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of various biologically active molecules. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics through the inhibition of key enzymes in the arachidonic acid cascade.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₃H₄OS and a molecular weight of 88.13 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 22131-92-6 | [1][2] |

| Molecular Formula | C₃H₄OS | [1][2] |

| Molecular Weight | 88.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 62-63 °C | [3] |

| Boiling Point (Predicted) | 126.7 ± 15.0 °C | [3] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [3] |

| InChI | 1S/C3H4OS/c4-3-1-5-2-3/h1-2H2 | [2] |

| InChI Key | DQOHDRDDPZNSQI-UHFFFAOYSA-N | [2] |

| SMILES | O=C1CSC1 | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis from 1,3-Dichloroacetone (B141476)

Materials:

-

1,3-Dichloroacetone

-

Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium sulfide nonahydrate in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 1,3-dichloroacetone in methanol to the stirred sulfide solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent, or by recrystallization from a suitable solvent such as ligroin.[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a single singlet for the four equivalent protons of the two methylene (B1212753) groups adjacent to the carbonyl and sulfur atoms. The chemical shift would likely be in the range of 3.5-4.5 ppm due to the influence of both the electronegative sulfur and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit two signals:

-

A signal for the carbonyl carbon (C=O) in the downfield region, typically around 200-210 ppm.

-

A signal for the two equivalent methylene carbons (-CH₂-) in the upfield region, likely between 40-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should display a strong, sharp absorption band characteristic of a ketone carbonyl stretch (C=O) in a strained four-membered ring, expected around 1780-1750 cm⁻¹. Other expected peaks include C-H stretching vibrations around 2900-3000 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 88. Key fragmentation patterns could involve the loss of CO (m/z = 60) and subsequent fragmentation of the remaining three-membered ring.

Biological Activity and Mechanism of Action

This compound itself is primarily a synthetic intermediate. However, its derivatives have demonstrated a range of biological activities, most notably as inhibitors of enzymes involved in the arachidonic acid cascade: cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[4] These enzymes are critical for the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

The Arachidonic Acid Cascade and Inhibition by Thietane Derivatives

The arachidonic acid cascade is a metabolic pathway that produces eicosanoids, which are lipid signaling molecules involved in inflammation. When a cell is stimulated, arachidonic acid is released from the cell membrane and is metabolized by either the COX or 5-LOX pathway.

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin (B15479496) H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes.

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then converted to leukotrienes.

Thietane-containing compounds have been shown to inhibit both COX and 5-LOX enzymes, thereby reducing the production of these pro-inflammatory mediators.[4]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the inhibitory activity of compounds against COX and 5-LOX enzymes.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Arachidonic acid (substrate)

-

Test compounds and known inhibitors (e.g., celecoxib)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of enzymes, heme, probe, and test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, probe, and enzyme (COX-1 or COX-2).

-

Add the test compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode (e.g., excitation 530-540 nm, emission 585-595 nm) for a set period.

-

Calculate the rate of reaction for each well and determine the percent inhibition by the test compounds.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

This assay measures the formation of conjugated dienes from the oxidation of linoleic acid.

Materials:

-

5-LOX enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Linoleic acid (substrate)

-

Test compounds and known inhibitors (e.g., zileuton)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

-

In a UV-transparent plate or cuvettes, add the assay buffer and the enzyme.

-

Add the test compound or vehicle control.

-

Incubate at room temperature for a brief period (e.g., 5 minutes).

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

Calculate the rate of reaction and determine the percent inhibition.

Safety and Handling

This compound is classified as a flammable solid and is harmful if swallowed.[8] It may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and dark place.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its utility as a precursor for the synthesis of inhibitors of key inflammatory enzymes like COX and 5-LOX makes it a compound of interest for the development of new anti-inflammatory drugs. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.

References

- 1. This compound | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 22131-92-6 [sigmaaldrich.com]

- 3. 3-Thietanone | 22131-92-6 [chemicalbook.com]

- 4. This compound|CAS 22131-92-6|C3H4OS [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Thietan-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Thietan-3-one, detailed experimental protocols for its use in synthesis, and methods for its characterization. This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, recognized for its role in the creation of novel chemical entities with diverse biological activities.

Core Molecular Data

This compound, a sulfur-containing four-membered heterocycle, is a key intermediate in the synthesis of various thietane (B1214591) derivatives. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₃H₄OS | [1][2] |

| Molecular Weight | 88.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 22131-92-6 | [1][2] |

| Canonical SMILES | C1C(=O)CS1 | [1][2] |

| InChI Key | DQOHDRDDPZNSQI-UHFFFAOYSA-N | [1][2] |

| Appearance | Solid | [2] |

Physicochemical Properties

A collection of computed and experimentally relevant physical and chemical properties of this compound are presented here. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Citation(s) |

| Exact Mass | 87.99828592 Da | [1] |

| Form | Solid | [2] |

Synthesis and Reactions

This compound is a versatile precursor for a variety of substituted thietanes. A common application is its use in the synthesis of 3-substituted thietan-3-ols and their subsequent oxidation to thietane dioxides, which are of interest in medicinal chemistry.[3][4]

A representative synthetic workflow starting from this compound is illustrated below.

Caption: Synthetic workflow for 3-Aryl-thietan-3-ol 1,1-dioxide.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving this compound and its derivatives.

This protocol describes the nucleophilic addition of a Grignard reagent to this compound to form a tertiary alcohol.[5]

Materials:

-

This compound

-

4-Methoxyphenyl magnesium bromide (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction.

Procedure:

-

Prepare a solution of this compound (4.01 g, 45.5 mmol, 1.0 equiv) in THF (141 mL) in a round-bottom flask.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Add 4-Methoxyphenyl magnesium bromide (0.5 M in THF, 100 mL, 50.0 mmol, 1.1 equiv) dropwise to the cooled solution.[5]

-

Stir the reaction mixture at -78 °C for 30 minutes.[5]

-

Allow the mixture to warm to room temperature (25 °C) and continue stirring for an additional hour.[5]

-

Quench the reaction by adding saturated aqueous NH₄Cl (80 mL).[5]

-

Extract the mixture with CH₂Cl₂ (3 x 50 mL).[5]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

-

Purify the crude product by flash column chromatography to yield the desired 3-(4-Methoxyphenyl)thietan-3-ol.[5]

This protocol details the oxidation of the sulfide in the thietane ring to a sulfone using m-CPBA.[3]

Materials:

-

3-Aryl-thietan-3-ol (product from Protocol 4.1)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 3-Aryl-thietan-3-ol (1.0 equiv) in CH₂Cl₂ (to a concentration of 0.13 M) in a flask and cool to 0 °C.[3]

-

Add m-CPBA (3.0 equiv) portionwise to the solution at 0 °C.[3]

-

After stirring at 0 °C for 5 minutes, allow the reaction mixture to warm to 25 °C and stir for 3.5 hours.[3]

-

Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and add an additional 50 mL of CH₂Cl₂.[3]

-

Separate the phases and wash the organic layer with NaHCO₃ (20 mL).[3]

-

Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).[3]

-

Combine all organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[3]

-

Purify the resulting crude product by flash column chromatography to afford the thietan-3-ol (B1346918) dioxide.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound and its derivatives.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Record ¹H NMR spectra on a 400 MHz or higher spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[3]

-

Record ¹³C NMR spectra with complete proton decoupling.[3]

-

For unambiguous assignments, two-dimensional NMR experiments such as COSY and HSQC can be performed.[3]

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[6]

Data Acquisition (using GC-MS with EI source as an example):

-

Inject the sample solution into the GC-MS system.[6]

-

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

In the mass spectrometer, an electron ionization (EI) source is typically used to generate ions.[6]

-

The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which aid in structure confirmation.[6] High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[3]

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Based on GHS hazard statements, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and dark place.[7]

References

- 1. This compound | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 22131-92-6 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

Thietan-3-one IUPAC name and synonyms

An In-depth Technical Guide to Thietan-3-one

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: 3-Thietanone, Thiocyclobutanone, 3-thia-cyclobutanone[1][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C3H4OS | [1][2][3][4] |

| Molecular Weight | 88.13 g/mol | [1][5] |

| CAS Number | 22131-92-6 | [1][2][4] |

| Appearance | Liquid | [4] |

| Purity | 97% - 99.0% | [2][4] |

| Density | 1.316±0.06 g/cm3 (Predicted) | [3] |

| SMILES | O=C1CSC1 | [2][6] |

| InChI | 1S/C3H4OS/c4-3-1-5-2-3/h1-2H2 | [1][5] |

| InChIKey | DQOHDRDDPZNSQI-UHFFFAOYSA-N | [1][5] |

| MDL Number | MFCD11848696 | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of 3-Arylthietan-3-ols from this compound

This protocol describes the synthesis of 3-arylthietan-3-ols via the reaction of this compound with a Grignard reagent.

General Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere.

-

The corresponding aryl magnesium bromide solution (1.1 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 30 minutes.

-

The mixture is then allowed to warm to room temperature (25 °C) and stirred for an additional hour.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with dichloromethane (B109758).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired 3-arylthietan-3-ol.[7]

Synthesis of Thietanol Dioxides by mCPBA Oxidation

This protocol outlines the oxidation of 3-thietanols to the corresponding thietanol dioxides using meta-chloroperoxybenzoic acid (mCPBA).

General Procedure:

-

A solution of the 3-thietanol (1.0 equivalent) in dichloromethane (CH2Cl2) is cooled to 0 °C.

-

m-CPBA (3.0 equivalents) is added portionwise to the solution.

-

The reaction mixture is stirred at 0 °C for 5 minutes.

-

The mixture is then warmed to room temperature (25 °C) and stirred for 3.5 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The phases are separated, and the organic layer is washed with additional sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the thietanol dioxide.[7]

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for the synthesis of 3-Arylthietan-3-ols.

Caption: Workflow for the mCPBA oxidation of 3-thietanols.

References

- 1. This compound | C3H4OS | CID 12300315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 22131-92-6 | AChemBlock [achemblock.com]

- 3. chembk.com [chembk.com]

- 4. This compound;3-Thietanone, CasNo.22131-92-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. This compound AldrichCPR 22131-92-6 [sigmaaldrich.com]

- 6. 22131-92-6|this compound|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Sulfur Heterocycle: A Technical Guide to the Discovery and History of Thietane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane (B1214591), a four-membered heterocyclic compound featuring a sulfur atom, has journeyed from a chemical novelty, first noted for its distinct and potent odor, to a sophisticated and valuable building block in the realm of medicinal chemistry and materials science.[1][2] The inherent ring strain of this saturated heterocycle imparts unique conformational and electronic properties, which have been strategically exploited to enhance the physicochemical and pharmacological profiles of various molecules.[3] This technical guide provides an in-depth exploration of the discovery and historical evolution of thietane compounds, detailing the seminal synthetic methodologies and key experimental advancements that have defined the field.

I. The Dawn of Thietane Chemistry: Discovery and Early Synthesis

The first documented synthesis and characterization of thietane, then referred to as trimethylene sulfide (B99878), was achieved in 1916 by Hermann Staudinger and F. Pfenninger.[1] Their pioneering work laid the foundational stone for the study of this class of compounds. The initial synthetic approach was a variation of the Williamson ether synthesis, a method that remains conceptually relevant in modern organic chemistry.[1]

The Staudinger and Pfenninger Synthesis (1916)

The inaugural synthesis involved the reaction of 1,3-dibromopropane (B121459) with sodium sulfide.[1] This method established a straightforward route to the thietane ring via a double nucleophilic displacement reaction.[2][4][5]

Experimental Protocols: Foundational Syntheses

Protocol 1: Synthesis of Thietane via 1,3-Dibromopropane and Sodium Sulfide (Staudinger and Pfenninger, 1916)

Reactants:

-

1,3-dibromopropane

-

Sodium sulfide

Procedure:

-

A solution of sodium sulfide is prepared in ethanol.

-

1,3-dibromopropane is added to the ethanolic sodium sulfide solution.

-

The reaction mixture is heated under reflux.

-

Reaction progress is monitored by observing the consumption of the starting materials.

Workup and Purification:

-

Upon completion, the reaction mixture is cooled.

-

Inorganic salts are removed by filtration.

-

The filtrate is subjected to distillation to isolate the pure thietane product.[1]

II. Evolution of Synthetic Methodologies

Following the initial discovery, the field of thietane synthesis has seen significant expansion, with the development of more sophisticated and efficient methods. A major breakthrough came in 1969 with the application of photochemical [2+2] cycloaddition, a reaction now known as the thia-Paternò-Büchi reaction.[1][2][4] This method involves the reaction of a thiocarbonyl compound with an alkene under UV irradiation to directly form the thietane ring.[1][4]

Key Synthetic Developments:

-

Inter- and Intramolecular Nucleophilic Thioetherifications: This class of reactions remains a cornerstone of thietane synthesis and includes the reaction of 1,3-dihaloalkanes with sulfide sources.[4][5]

-

Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction provides a powerful tool for accessing a diverse range of substituted thietanes.[2][4]

-

Ring Expansions and Contractions: Methods involving the ring expansion of thiiranes (three-membered sulfur heterocycles) and ring contraction of larger sulfur-containing rings have also been developed.[4][5]

-

Nucleophilic Cyclizations: Various strategies involving the cyclization of functionalized precursors have been reported.[4]

The following diagram illustrates the historical progression of key synthetic methodologies for thietane compounds.

Experimental Protocols: Advanced Syntheses

Protocol 2: Photochemical [2+2] Cycloaddition for Thietane Synthesis (Thia-Paternò-Büchi Reaction, 1969)

Reactants:

-

A thiocarbonyl compound (e.g., thiobenzophenone)

-

An alkene (e.g., an enol ether)

Solvent:

-

An inert solvent such as benzene (B151609) or acetonitrile.

Procedure:

-

The thiocarbonyl compound and the alkene are dissolved in the chosen inert solvent.

-

The solution is irradiated with UV light.

-

The progress of the reaction is monitored by spectroscopic methods (e.g., TLC, GC-MS).

Workup and Purification:

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield the desired thietane derivative.[1]

III. Physicochemical Properties and Early Characterization

Early investigations into thietane compounds focused on their fundamental physical and chemical properties. Thietane itself is described as a colorless, mobile liquid with a characteristically strong and pungent, sulfurous odor.[6][7]

Table 1: Physical Properties of Thietane

| Property | Value |

| Molecular Formula | C₃H₆S |

| Molar Mass | 74.14 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Sulfurous |

| Density | 1.028 g cm⁻³ |

| Boiling Point | 94 to 95 °C |

| Flash Point | -11 °C |

Data sourced from Wikipedia.[7]

IV. The Role of Thietanes in Modern Science

From their initial discovery, the significance of thietane compounds has grown substantially. In nature, various alkylthietanes have been identified as components of the anal gland secretions of animals such as weasels and polecats.[6] In the realm of medicinal chemistry, the thietane ring is now recognized as a valuable scaffold. Its incorporation into drug candidates can lead to improved metabolic stability, increased polarity, and enhanced three-dimensionality, which can favorably impact pharmacological properties.[3] Thietane derivatives have found applications as antiviral, anticancer, and anti-inflammatory agents.[3]

The following diagram illustrates the workflow from the discovery of thietane to its application in drug development.

Conclusion

The journey of thietane chemistry, from the initial synthesis of a foul-smelling liquid to the development of a versatile scaffold for life-saving pharmaceuticals, is a testament to the progress of organic and medicinal chemistry. The foundational work of early pioneers, coupled with continuous innovation in synthetic methodologies, has unlocked the potential of this unique sulfur-containing heterocycle. As research continues, the thietane core is poised to play an even more significant role in the design and development of novel therapeutics and advanced materials.

References

Spectroscopic Profile of Thietan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Thietan-3-one (C₃H₄OS), a heterocyclic ketone of interest in medicinal chemistry and drug development. This document collates available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published spectra for this specific compound, the data presented is a combination of expected values based on its chemical structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.5 - 4.0 | Singlet (s) | 4H | CH₂ -S-CH₂ |

Note: The chemical shift is an estimate based on the analysis of similar four-membered heterocyclic ketones. The two methylene (B1212753) groups (CH₂) adjacent to the sulfur atom and the carbonyl group are chemically equivalent, resulting in a single resonance.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 210 - 220 | C =O (Ketone) |

| ~ 40 - 50 | C H₂-S-C H₂ |

Note: The carbonyl carbon is expected to appear significantly downfield. The methylene carbons are influenced by the adjacent sulfur atom.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 1710 - 1725 | Strong | C=O Stretch | Ketone |

| ~ 2850 - 3000 | Medium | C-H Stretch | Alkane (CH₂) |

| ~ 1400 - 1450 | Medium | CH₂ Bend (Scissoring) | Alkane (CH₂) |

| ~ 600 - 800 | Medium-Weak | C-S Stretch | Thioether |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 88 | [M]⁺ (Molecular Ion) |

| 60 | [M - CO]⁺ |

| 56 | [M - S]⁺ or [C₃H₄O]⁺ |

| 42 | [C₂H₂O]⁺ |

| 28 | [CO]⁺ |

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (88.13 g/mol )[1]. The fragmentation pattern is predicted based on the typical behavior of cyclic ketones and thioethers.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for this compound are outlined below. These protocols are based on standard practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Alternatively, for a solution, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the pure KBr pellet or solvent is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

-

Ionization:

-

Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and produce a characteristic mass spectrum.

-

-

Mass Analysis:

-

Instrument: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Mass Range: Scan a mass-to-charge (m/z) range of approximately 20-200 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides corroborating evidence for the compound's structure.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

References

A Technical Guide to Quantum Chemical Calculations on Thietan-3-one: Exploring its Structure, Spectroscopy, and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietan-3-one, a four-membered heterocyclic ketone containing a sulfur atom, represents a core structural motif in various pharmacologically active compounds and serves as a versatile building block in organic synthesis. Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is paramount for predicting its reactivity, designing novel derivatives with enhanced biological activity, and elucidating its role in medicinal chemistry. Quantum chemical calculations offer a powerful in-silico approach to unravel these properties with high accuracy, providing valuable insights that complement and guide experimental studies.

Computational Methodology: A Detailed Protocol

The recommended theoretical framework for investigating this compound is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this nature.

Geometry Optimization

The first and most crucial step is to determine the equilibrium geometry of the this compound molecule.

Protocol:

-

Level of Theory: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice.

-

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens, is recommended for an accurate description of the electron distribution, particularly for the sulfur and oxygen atoms.

-

Software: Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan can be employed for these calculations.

-

Procedure: The geometry of this compound is optimized without any symmetry constraints to locate the global minimum on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been found.

The output of this calculation provides the precise bond lengths, bond angles, and dihedral angles of the molecule.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory to predict the vibrational spectrum (Infrared and Raman).

Protocol:

-

Methodology: The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies.

-

Scaling: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

-

Analysis: The calculated vibrational modes are analyzed to assign the characteristic stretching, bending, and torsional motions of the various functional groups within the molecule.

Electronic Properties Analysis

The electronic structure of this compound is elucidated by examining its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Protocol:

-

Calculation: The energies of the HOMO and LUMO are obtained from the geometry optimization calculation.

-

Analysis:

-

HOMO Energy (EHOMO): Correlates with the ionization potential and indicates the molecule's electron-donating ability.

-

LUMO Energy (ELUMO): Relates to the electron affinity and signifies the molecule's electron-accepting ability.

-

HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

NMR Chemical Shift Calculation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure verification.

Protocol:

-

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts.

-

Procedure: The GIAO calculation is performed on the B3LYP/6-311++G(d,p) optimized geometry.

-

Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Data Presentation: Predicted Quantitative Data for this compound

The following tables present the expected format for summarizing the quantitative data obtained from the proposed quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-S | Value |

| S-C2 | Value | |

| C2-C3 | Value | |

| C3-C1 | Value | |

| C3=O | Value | |

| Bond Angles (°) | C1-S-C2 | Value |

| S-C2-C3 | Value | |

| C2-C3-C1 | Value | |

| S-C1-C3 | Value | |

| O=C3-C1 | Value | |

| O=C3-C2 | Value | |

| Dihedral Angles (°) | C2-S-C1-C3 | Value |

| S-C1-C3-C2 | Value | |

| C1-C3-C2-S | Value | |

| C3-C2-S-C1 | Value |

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | Value | Value | Value | Value | C=O stretch |

| ν₂ | Value | Value | Value | Value | CH₂ sym. stretch |

| ν₃ | Value | Value | Value | Value | CH₂ asym. stretch |

| ... | ... | ... | ... | ... | ... |

Table 3: Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy (EHOMO) | Value |

| LUMO Energy (ELUMO) | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| H (on C1/C2) | Value |

| H (on C1/C2) | Value |

| ¹³C NMR | |

| C1/C2 | Value |

| C3 | Value |

Visualizations: Workflow and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the quantum chemical analysis of this compound.

Caption: Computational workflow for this compound analysis.

Caption: Relationship between frontier molecular orbitals and reactivity.

Conclusion

This technical guide outlines a robust and widely accepted computational strategy for the in-depth characterization of this compound. By employing Density Functional Theory, researchers can obtain highly accurate predictions of its molecular geometry, vibrational spectra, electronic properties, and NMR chemical shifts. The resulting data, presented in a clear and structured format, will be invaluable for understanding the fundamental properties of this important heterocyclic ketone, thereby facilitating its application in drug design and synthetic chemistry. The proposed workflows and data presentation formats provide a clear roadmap for future computational investigations into this compound and its derivatives, ultimately contributing to the accelerated discovery and development of new chemical entities.

Thermochemical Properties of Thietan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for Thietan-3-one (CAS: 22131-92-6), a heterocyclic ketone of interest in medicinal chemistry and organic synthesis. Due to a notable absence of experimentally determined thermochemical values in the current literature, this document outlines the established, state-of-the-art experimental and computational methodologies for their determination. It serves as a foundational resource for researchers requiring this data for reaction modeling, process design, and drug development. The guide details the protocols for rotating-bomb combustion calorimetry and Knudsen effusion mass spectrometry, the primary experimental techniques for measuring the enthalpy of formation and sublimation, respectively. Furthermore, it describes the high-accuracy Gaussian-4 (G4) computational chemistry protocol for the ab initio calculation of thermochemical properties. This document also includes key visualizations, such as a synthetic pathway for this compound and a workflow for its computational thermochemical analysis.

Introduction

This compound is a four-membered, sulfur-containing heterocyclic compound. The thietane (B1214591) ring, while less explored than its oxetane (B1205548) counterpart, is gaining attention in medicinal chemistry as a versatile scaffold.[1] Derivatives of thietan-3-ol (B1346918) have been investigated as potential bioisosteres for carboxylic acids, highlighting the potential of this chemical family in drug design.[2] Accurate thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are crucial for understanding the thermodynamic stability of molecules and for predicting the energy changes in chemical reactions. This data is essential for reaction optimization, safety assessments, and the development of computational models for drug-receptor interactions.

A thorough review of the scientific literature reveals a significant gap in the experimental thermochemical data for this compound. This guide aims to bridge this gap by presenting the standard methodologies that can be employed to obtain this critical information.

Thermochemical Data for this compound

While experimental data is not currently available, the following table presents estimated thermochemical values for this compound in the gas phase at 298.15 K. These estimates are based on high-level ab initio calculations using composite methods like Gaussian-4 (G4) theory, which are known to provide results with high accuracy, often within 1 kcal/mol of experimental values.[3][4][5]

| Thermochemical Property | Symbol | Estimated Value (gas phase, 298.15 K) | Units |

| Standard Enthalpy of Formation | ΔfH°(g) | Value not available | kJ/mol |

| Standard Absolute Entropy | S°(g) | Value not available | J/(mol·K) |

| Heat Capacity (constant pressure) | Cp(g) | Value not available | J/(mol·K) |

| Note: Specific values are not provided as they would require a dedicated computational study. This table structure is for illustrative purposes. |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the primary experimental techniques for the determination of the standard molar enthalpy of formation of solid this compound and its enthalpy of sublimation, which together provide the gas-phase enthalpy of formation.

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

For sulfur-containing organic compounds, rotating-bomb combustion calorimetry is the standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[6][7] Unlike static-bomb calorimetry, the rotating bomb ensures that the sulfuric acid formed during combustion is of a uniform concentration, which is critical for accurate results.[7][8]

Methodology:

-

Sample Preparation: A pellet of high-purity this compound (typically 0.5-1.0 g) is weighed accurately and placed in a platinum crucible.[9] A fuse wire (e.g., platinum or cotton) is positioned to ensure ignition.

-

Bomb Assembly: The crucible is placed in a stainless steel combustion bomb. A small, accurately measured amount of distilled water is added to the bomb to dissolve the combustion products. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[6]

-

Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water in a calorimeter jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

-

Rotation and Temperature Measurement: Immediately after ignition, the bomb is rotated to ensure a uniform solution of the resulting sulfuric acid. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) until a stable final temperature is reached.[9]

-

Product Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify the amounts of nitric acid (from residual nitrogen in the bomb) and any unburned carbon.

-

Data Analysis: The heat of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter system (determined using a standard like benzoic acid), and corrections for the heat of formation of nitric acid and other side reactions.[9] The standard enthalpy of formation of this compound can then be calculated using Hess's Law.

Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

The enthalpy of sublimation (ΔHsub), the enthalpy change for the solid-to-gas phase transition, can be determined by measuring the vapor pressure of a substance as a function of temperature. Knudsen Effusion Mass Spectrometry (KEMS) is a highly sensitive technique for measuring the low vapor pressures of organic solids.[10][11][12][13][14]

Methodology:

-

Sample Loading: A small amount of solid this compound is placed in a Knudsen cell, which is a small, temperature-controlled container with a very small orifice.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber. The cell is heated to a specific temperature, causing the sample to sublime and effuse as a molecular beam through the orifice.

-

Mass Spectrometry: The effusing molecular beam is directed into the ion source of a mass spectrometer, where the molecules are ionized (typically by electron impact) and detected. The intensity of the ion signal for the molecular ion of this compound is proportional to the vapor pressure of the sample in the cell.

-

Temperature Dependence: The ion current is measured at a series of precisely controlled temperatures.

-

Data Analysis: The enthalpy of sublimation is determined from the experimental data using the Clausius-Clapeyron equation, by plotting the natural logarithm of the ion current (proportional to vapor pressure) against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔHsub/R, where R is the ideal gas constant.[13]

Computational Protocol for Thermochemical Data Determination

High-level ab initio computational methods provide a reliable alternative for obtaining accurate thermochemical data, especially when experimental data is lacking. The Gaussian-4 (G4) theory is a composite method that approximates the results of very high-level calculations through a series of lower-level calculations, yielding high accuracy for thermochemical properties.[3][4][5][15]

Methodology:

-

Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[4][5] A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. These include:

-

Total Energy Calculation: The individual energy components are combined to approximate a very high-level energy calculation.

-

Higher-Level Correction (HLC): An empirical higher-level correction is added to the total energy to compensate for remaining deficiencies in the theoretical model. This correction is based on the number of paired and unpaired electrons in the molecule.[4]

-

Thermochemical Data Calculation: The standard enthalpy of formation at 0 K is calculated using the atomization method, where the G4 total energy is combined with the ZPVE and the experimental enthalpies of formation of the constituent atoms.[16][17] The enthalpy of formation, entropy, and heat capacity at 298.15 K are then calculated using standard statistical mechanics relationships based on the vibrational frequencies and rotational constants obtained from the B3LYP calculation.

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates a common synthetic route to this compound, involving the reaction of 1,3-dibromopropan-2-one with a sulfur nucleophile like sodium sulfide.

Caption: Synthesis of this compound from 1,3-dibromopropan-2-one.

Workflow for Computational Thermochemistry of this compound

This diagram outlines the workflow for determining the thermochemical properties of this compound using the G4 computational protocol.

Caption: Workflow for G4 computational thermochemistry.

Conclusion

While experimental thermochemical data for this compound remains to be determined, this guide provides researchers with the necessary theoretical framework and practical methodologies to obtain these crucial values. The detailed experimental protocols for rotating-bomb combustion calorimetry and Knudsen effusion mass spectrometry, alongside the robust G4 computational workflow, offer a clear path forward for characterizing the thermodynamic properties of this important heterocyclic compound. The availability of such data will undoubtedly facilitate further research into the synthesis, reactivity, and potential applications of this compound and its derivatives in various scientific fields, including drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Gaussian-4 theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Enthalpies of Combustion and Formation of Thianthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 11. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 12. Knudsen Effusion MS [massint.co.uk]

- 13. amt.copernicus.org [amt.copernicus.org]

- 14. msinstruments.us [msinstruments.us]

- 15. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 16. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Determining the Solubility of Thietan-3-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The solubility of a solid compound in a solvent is a fundamental physicochemical property that dictates its behavior in a solution. For drug development professionals, solubility influences bioavailability, dosage form design, and purification strategies. In the realm of chemical synthesis, solvent selection based on solubility is crucial for reaction kinetics, product yield, and crystallization processes. Thietan-3-one's unique structure, featuring a strained four-membered ring and a ketone functional group, suggests a nuanced solubility profile that warrants systematic investigation. This guide aims to equip researchers with the necessary knowledge to experimentally determine and report the solubility of this compound in a range of organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The polarity of both the solute (this compound) and the solvent is a key determinant. This compound possesses a polar ketone group, which can participate in dipole-dipole interactions. The sulfur atom in the ring also contributes to its polarity. However, the hydrocarbon backbone is nonpolar. Therefore, this compound is expected to exhibit moderate solubility in a range of solvents.

Generally, polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. For instance, ketones like cyclohexanone (B45756) are miscible with many common organic solvents.[1] The solubility of ketones in water decreases as the number of carbon atoms increases.[2] While thietane, a related sulfur-containing heterocycle, is poorly soluble in polar solvents, it shows better solubility in non-polar organic solvents like hexane (B92381) and benzene.[3] Predicting the precise solubility of this compound without experimental data is challenging, underscoring the importance of the methodologies described herein.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[4][5][6][7] This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5]

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, carefully remove the vials from the shaker, ensuring the temperature is maintained.

-

Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or GC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ), moles per liter (mol/L), or mole fraction (χ).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Data Presentation

As no specific quantitative data for the solubility of this compound in organic solvents was found in the literature, a representative table structure is provided below for reporting experimentally determined values.

Table 1: Hypothetical Solubility Data of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Dichloromethane | 9.08 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically determined and published, this technical guide provides the necessary framework for researchers to undertake such investigations. The detailed shake-flask protocol, coupled with the logical workflow diagram, offers a clear and robust methodology. By following these guidelines, scientists and drug development professionals can generate reliable and reproducible solubility data, which is essential for advancing the applications of this compound in their respective fields. The systematic collection and dissemination of such data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Ring Strain and Conformation of the Thietane Ring

For Researchers, Scientists, and Drug Development Professionals

The thietane (B1214591) ring, a four-membered sulfur-containing heterocycle, is a structural motif of growing interest in medicinal chemistry and materials science. Its inherent ring strain and distinct conformational preferences impart unique physicochemical properties that can be strategically exploited in molecular design. This technical guide provides a comprehensive overview of the core principles governing the structure of the thietane ring, with a focus on quantitative data, experimental methodologies, and the logical framework of its reactivity.

Quantitative Analysis of Thietane Ring Geometry and Energetics

The puckered conformation of the thietane ring is a direct consequence of the interplay between angle strain, torsional strain, and the electronic preferences of the sulfur atom. The following tables summarize key quantitative data obtained from various experimental and computational methods, providing a comparative view of the thietane ring's structural and energetic landscape.

Table 1: Structural Parameters of the Thietane Ring

| Parameter | Microwave Spectroscopy | Gas Electron Diffraction | X-ray Crystallography (of a derivative) | Computational (DFT/ab initio) |

| Bond Lengths (Å) | ||||

| C-S | 1.846 | 1.851 | ~1.82 - 1.87 | 1.84 - 1.86 |

| C-C | 1.548 | 1.546 | ~1.54 - 1.55 | 1.54 - 1.55 |

| Bond Angles (°) | ||||

| C-S-C | 76.8 | 78.0 | ~77.9 | 77.0 - 78.0 |

| C-C-C | 97.1 | 96.5 | ~93.1 | 96.0 - 97.5 |

| S-C-C | 89.9 | 89.5 | ~92.8 - 96.3 | 89.0 - 90.0 |

| Dihedral Angle (°) | ||||

| C-S-C-C | 26.0 | 26.0 | Varies with substitution | 25.0 - 27.0 |

Table 2: Conformational and Energetic Properties of the Thietane Ring

| Property | Experimental Value | Computational Value |

| Ring Strain Energy (kcal/mol) | 19.6 | 19.0 - 20.0 |

| Puckering Angle (°) | 26 | 25 - 29 |

| Barrier to Ring Inversion (cm⁻¹) | 274 | 270 - 280 |

Experimental Protocols for the Structural Elucidation of Thietane and its Derivatives

The determination of the precise three-dimensional structure of thietane and its derivatives relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides highly accurate rotational constants for gas-phase molecules, from which precise molecular geometries can be derived.

Methodology:

-

Sample Preparation: A pure sample of the volatile thietane or a derivative is introduced into the sample cell of the microwave spectrometer at low pressure (typically a few millitorr).

-

Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies (commonly 8-40 GHz).

-

Detection of Rotational Transitions: As the microwave frequency is swept, the instrument detects the frequencies at which the molecules absorb energy, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, is analyzed to identify the specific rotational transitions. For thietane, which is an asymmetric top, a, b, and c-type transitions can be observed.

-

Determination of Rotational Constants: The frequencies of the assigned transitions are fitted using a rotational Hamiltonian to yield the precise rotational constants (A, B, and C).

-

Isotopic Substitution: To determine the complete molecular structure, the spectra of isotopically substituted analogues (e.g., ³⁴S, ¹³C) are also recorded. The changes in the rotational constants upon isotopic substitution allow for the determination of the atomic coordinates of each atom via Kraitchman's equations.

-

Structure Refinement: The derived atomic coordinates are used to calculate the bond lengths, bond angles, and dihedral angles of the molecule.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase by analyzing the scattering pattern of a high-energy electron beam.

Methodology:

-

Sample Introduction: A gaseous stream of the thietane sample is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas stream.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.

-

Data Reduction: The recorded diffraction pattern is digitized, and the radial distribution of scattered electron intensity is determined.

-

Structural Modeling: A theoretical molecular model of thietane is constructed with initial estimates of bond lengths, bond angles, and torsional angles.

-

Least-Squares Refinement: The theoretical scattering pattern for the model is calculated and compared to the experimental data. The structural parameters of the model are then refined using a least-squares fitting procedure to minimize the difference between the calculated and experimental patterns.

-

Error Analysis: A thorough error analysis is performed to determine the uncertainties in the refined structural parameters.

Single-Crystal X-ray Diffraction

For non-volatile thietane derivatives that can be crystallized, single-crystal X-ray diffraction provides a detailed picture of the molecular structure in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of the thietane derivative are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

X-ray Diffraction Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. The positions and intensities of these spots are recorded by a detector.

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares procedure to obtain the best fit between the observed and calculated diffraction data.

-

Structure Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy. The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Visualization of Thietane Reactivity: Ring Opening Mechanism